molecular formula C18H19N3O3S2 B2722389 N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 896793-56-9

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2722389
CAS No.: 896793-56-9
M. Wt: 389.49
InChI Key: BBPILPVQAYVCGH-UHFFFAOYSA-N
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Description

The compound N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core, a heterocyclic scaffold known for its versatility in medicinal chemistry. Key structural elements include:

  • Thieno[3,2-d]pyrimidin-4-one backbone: Provides rigidity and planar geometry, enhancing interactions with biological targets like kinases or viral enzymes .
  • 4-Ethoxyphenyl acetamide moiety: The ethoxy group (–OCH₂CH₃) improves solubility and modulates electronic properties compared to halogenated or alkylated analogs .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-3-21-17(23)16-14(9-10-25-16)20-18(21)26-11-15(22)19-12-5-7-13(8-6-12)24-4-2/h5-10H,3-4,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPILPVQAYVCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the ethoxyphenyl and sulfanylacetamide groups. Common reagents used in these reactions include ethyl bromide, thiourea, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: In industrial applications, the compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrimidine core is known to bind to certain biological targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural variations, biological targets, and properties of analogous compounds:

Compound Name & Source Core Structure Key Substituents Biological Target Molecular Weight (g/mol) Key Findings/Advantages
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Ethoxyphenyl, 3-ethyl Not specified ~408 (calculated) Ethoxy group enhances solubility; ethyl group improves metabolic stability .
3c-I/3c-A () Thiazolidin-4-one 4-Ethoxyphenyl, phenylimino Not tested Not reported Exists as a 1:1 tautomeric mixture, reducing structural predictability .
12ba () Thieno[3,2-d]pyrimidin-4-one Cyclohexylamino, 4-cyanophenoxy HIV protease Not reported Demonstrated antiviral activity against HIV-1 (EC₅₀ = 33 nM) .
VUF10474 () Pyrido[2,3-d]pyrimidin-4-one 4-Ethoxyphenyl, trifluoromethylphenyl CXCR3 receptor ~600 (estimated) Non-competitive CXCR3 antagonism; trifluoromethyl enhances potency .
EN300-266676 () Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl, 3-methylpyrazol-5-yl Not specified 292.21 Chlorophenyl increases lipophilicity (logP ~3.5), potentially improving membrane permeation .
Compound 266 () Thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl, imidazole-pyridine CK1δ kinase 602.72 Fluorine enhances metabolic stability; IC₅₀ = 12 nM for CK1δ .
Compound Thieno[3,2-d]pyrimidin-4-one 4-Trifluoromethoxyphenyl, methylphenyl Not specified ~505 (calculated) Trifluoromethoxy group (–OCF₃) increases electron-withdrawing effects, boosting potency .

Key Comparative Insights

Substituent Effects on Solubility and Potency
  • Ethoxy vs. Halogenated Groups : The target compound’s 4-ethoxyphenyl group offers better aqueous solubility compared to chloro (EN300-266676) or trifluoromethoxy () analogs, which prioritize potency over bioavailability .
  • Ethyl vs. Fluorine/Trifluoromethyl : The 3-ethyl group in the target compound balances steric effects and metabolic stability, whereas fluorine (Compound 266) or trifluoromethyl (VUF10474) substituents enhance target affinity but may increase toxicity .
Core Structure Variations
  • Thieno[3,2-d]pyrimidin vs.
  • Thieno vs. Pyrido Pyrimidin: Pyrido[2,3-d]pyrimidin derivatives (e.g., VUF10474) show stronger receptor binding (CXCR3 IC₅₀ < 10 nM) due to extended aromatic systems, but thieno analogs may offer better synthetic accessibility .

Biological Activity

N-(4-ethoxyphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound belonging to the thienopyrimidine class. Its unique structure imparts significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a molecular formula of C18H19N3O3S2C_{18}H_{19}N_{3}O_{3}S_{2} and a molecular weight of approximately 385.49 g/mol. The key structural components include:

ComponentDescription
Thieno[3,2-d]pyrimidine coreFused heterocyclic structure containing sulfur and nitrogen
Ethoxyphenyl groupEnhances lipophilicity and biological interactions
Sulfanyl groupMay facilitate interactions with biological targets

Biological Activity

Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through apoptosis induction in various cancer cell lines.
    • Case Study : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 15 µM .
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against several bacterial strains.
    • Research Findings : A study reported that derivatives of thienopyrimidine compounds displayed broad-spectrum antibacterial activity, suggesting that modifications to the core structure can enhance efficacy .

The biological mechanisms underlying the activity of this compound are linked to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival pathways. For example, inhibition of cyclin-dependent kinases (CDKs) has been observed in related thienopyrimidine compounds .
  • Receptor Modulation : Interaction with receptors involved in apoptosis and cell signaling pathways could also contribute to its antitumor effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the thienopyrimidine core.
  • Introduction of the ethoxyphenyl group.
  • Formation of the sulfanylacetamide moiety.

This synthetic pathway allows for the modification of various functional groups to enhance biological activity .

Research Findings Summary

A comprehensive review of literature reveals several notable findings regarding the biological activity of this compound:

Study ReferenceBiological ActivityObservations
Cytotoxicity against A549 cellsIC50 = 15 µM
Antimicrobial efficacyBroad-spectrum activity observed
Enzyme inhibitionPotential CDK inhibitors identified

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